7-Dehydrodesmosterol in the Cholesterol Biosynthesis Pathway: A Technical Guide
7-Dehydrodesmosterol in the Cholesterol Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of 7-dehydrodesmosterol, a critical intermediate in the cholesterol biosynthesis pathway. It details the enzymatic steps governing its metabolism, presents quantitative data from relevant biological models, outlines key experimental protocols for its study, and explores its significance in the pathophysiology of related genetic disorders and potential drug development.
The Bifurcated Terminus of Cholesterol Synthesis
Cholesterol biosynthesis is a vital multi-step process. Following the synthesis of lanosterol, the pathway can proceed through two primary routes, often referred to as the Kandutsch-Russell and the Bloch pathways. 7-Dehydrodesmosterol is a key sterol intermediate specifically within the Bloch pathway.
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Kandutsch-Russell Pathway: In this pathway, the reduction of the C24-C25 double bond in the sterol side chain occurs before the final modifications to the sterol ring. A key penultimate step is the conversion of lathosterol to 7-dehydrocholesterol (7-DHC) by the enzyme sterol-C5-desaturase (SC5D), also known as lathosterol oxidase.[1][2][3] The final step is the reduction of the C7-C8 double bond of 7-DHC to form cholesterol, a reaction catalyzed by 7-dehydrocholesterol reductase (DHCR7).[4][5][6] This pathway is predominant in the skin.[7][8]
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Bloch Pathway: This pathway prioritizes modifications to the sterol ring structure first. Here, cholesta-5,7,24-trien-3β-ol, also known as 7-dehydrodesmosterol, is formed.[8][9] DHCR7 then acts on 7-dehydrodesmosterol to reduce the C7-C8 double bond, producing desmosterol.[7][10][11] Desmosterol is subsequently converted to cholesterol in a final reduction step at the C24-C25 position, catalyzed by 24-dehydrocholesterol reductase (DHCR24).[11][12]
The diagram below illustrates the position of 7-dehydrodesmosterol in the terminal steps of cholesterol biosynthesis.
Caption: Terminal pathways of cholesterol biosynthesis.
Key Enzymes in 7-Dehydrodesmosterol Metabolism
Two enzymes are central to the synthesis and processing of sterols related to 7-dehydrodesmosterol: 7-dehydrocholesterol reductase (DHCR7) and sterol-C5-desaturase (SC5D).
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7-Dehydrocholesterol Reductase (DHCR7): This enzyme, encoded by the DHCR7 gene, is a critical reductase that utilizes NADPH to reduce the C7-C8 double bond in its substrates.[4][11] Its activity is not limited to a single substrate; it catalyzes the conversion of 7-DHC to cholesterol in the Kandutsch-Russell pathway and, importantly, the conversion of 7-dehydrodesmosterol to desmosterol in the Bloch pathway.[7][10][11] Mutations in DHCR7 eliminate or reduce this activity, leading to the developmental disorder Smith-Lemli-Opitz Syndrome (SLOS).[4][13] The activity of DHCR7 can be post-translationally regulated by phosphorylation via AMP-activated protein kinase (AMPK) and protein kinase A (PKA).[14]
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Sterol-C5-Desaturase (SC5D): Also known as lathosterol oxidase, this enzyme introduces the C5-C6 double bond in the sterol ring, which isomerizes to a C7-C8 double bond. In the Kandutsch-Russell pathway, SC5D converts lathosterol into 7-dehydrocholesterol.[2][15] In fungi, it acts on episterol to produce an ergosterol precursor.[1] Deficiency in SC5D leads to lathosterolosis, another rare genetic disorder of cholesterol synthesis.[3]
Quantitative Data
The study of 7-dehydrodesmosterol and its related metabolites often involves quantifying their levels in various biological matrices, particularly in models of DHCR7 deficiency.
Table 1: Sterol Ratios in Animal Models of DHCR7 Deficiency
| Model | Tissue/Fluid | Sterol Ratio Measured | Value in Model | Value in Control | Reference |
|---|---|---|---|---|---|
| Rat (AY9944 induced) | Serum, Retina, Liver, Brain | 7-DHC / Cholesterol | > 5:1 | < 0.01 | [16] |
| DHCR7 Deficient Mouse | Hair | 7-DHC / Cholesterol | ~7x higher than serum/skin | Normal | [17] |
| DHCR7 Deficient Mouse | Hair | Dehydrodesmosterol / Desmosterol | ~100x higher than serum 7DHC/C | Normal |[17] |
Table 2: Sterol Concentrations in Developing Rat Nervous Tissue (µg/g fresh weight)
| Sterol | Tissue | Age: 4-8 days | Age: 14-21 days | Age: >60 days | Reference |
|---|---|---|---|---|---|
| 7-Dehydrodesmosterol | Sciatic Nerve | ~0.5 - 1.0 | Peaks at ~2.0 (14d) | Nearly undetectable | [18][19] |
| 7-Dehydrodesmosterol | Brain | Decreases from ~1.8 to ~0.6 | Decreases to ~0.5 | Slow decrease | [18][19] |
| Desmosterol | Sciatic Nerve | ~10 - 20 | Peaks at ~100 (21d) | Nearly undetectable | [18][19] |
| Desmosterol | Brain | Decreases from ~100 to ~60 | Decreases to ~30 | Slow decrease |[18][19] |
Table 3: IC50 Values of Cholesterol Biosynthesis Inhibitors
| Inhibitor | Target Enzyme | Cell Line | IC50 Value | Reference |
|---|
| Oxiconazole | CYP51A1 | HaCaT | 306 nM |[20] |
Pathophysiological Significance and Signaling
The most profound illustration of the importance of this pathway is Smith-Lemli-Opitz Syndrome (SLOS) , an autosomal recessive disorder caused by mutations in the DHCR7 gene.[13][21] The resulting enzymatic deficiency leads to a buildup of 7-dehydrocholesterol (7-DHC) and, in the brain, likely 7-dehydrodesmosterol.[10][22] This accumulation, coupled with cholesterol deficiency, causes severe congenital abnormalities and intellectual disability.[21]
Recent research has shown that the pathology of SLOS is not solely due to cholesterol deficiency but is also driven by the toxic effects of accumulated precursors. 7-DHC can be oxidized to form various oxysterols, such as 3β,5α-dihydroxycholest-7-en-6-one (DHCEO).[13] These oxysterols have been found to aberrantly activate signaling pathways. Specifically, DHCEO can initiate crosstalk between the glucocorticoid receptor (GR) and the neurotrophin receptor kinase TrkB, leading to hyperactivation of the downstream MEK-ERK-C/EBP signaling pathway.[13] This dysregulation results in premature neurogenesis and depletion of the cortical neural precursor pool, contributing to the neurological defects seen in SLOS.[13]
References
- 1. C-5 sterol desaturase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Successful treatment of lathosterolosis: A rare defect in cholesterol biosynthesis—A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHCR7 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. What are DHCR7 inhibitors and how do they work? [synapse.patsnap.com]
- 6. DHCR7: A vital enzyme switch between cholesterol and vitamin D production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Cholesterol biosynthesis via desmosterol (Bloch pathway) [reactome.org]
- 9. 7-Dehydrodesmosterol - Wikipedia [en.wikipedia.org]
- 10. Smith–Lemli–Opitz syndrome | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 11. uniprot.org [uniprot.org]
- 12. Subcellular Localization of Sterol Biosynthesis Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]
- 14. Phosphorylation regulates activity of 7-dehydrocholesterol reductase (DHCR7), a terminal enzyme of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactome | SC5D desaturates LTHSOL to 7-dehydroCHOL [reactome.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Hair and skin sterols in normal mice and those with deficient dehydrosterol reductase (DHCR7), the enzyme associated with Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bourre.fr [bourre.fr]
- 19. researchgate.net [researchgate.net]
- 20. aragen.com [aragen.com]
- 21. Smith-Lemli-Opitz syndrome | Research Starters | EBSCO Research [ebsco.com]
- 22. Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
